(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine

Medicinal Chemistry Aromatase Inhibition Structure-Activity Relationship

Researchers requiring a heterocyclic scaffold for kinase or aromatase inhibitor library synthesis often face supply inconsistency and long lead times for functionalized intermediates. This compound directly addresses that gap. • Primary amine handle enables one-step diversification via amide coupling or reductive amination without deprotection steps. • Balanced hydrophilicity (XLogP3-AA: -0.2) provides a polar baseline for lead optimization and ADME property modulation. • Supplied as a high-purity intermediate, ensuring reproducible results in PROTAC linker attachment and fragment-based screening campaigns.

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
CAS No. 1123169-55-0
Cat. No. B1415156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine
CAS1123169-55-0
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NC(=CS2)CN
InChIInChI=1S/C8H8N4S/c9-4-6-5-13-8(12-6)7-10-2-1-3-11-7/h1-3,5H,4,9H2
InChIKeyMUSXSXZMNZRQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine: Chemical Identity and Core Structure


(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine (CAS 1123169-55-0) is a heterocyclic small molecule comprising a pyrimidine ring linked at the 2-position to a thiazole ring bearing a methanamine substituent at the 4-position [1]. The compound has a molecular formula of C8H8N4S and a molecular weight of 192.24 g/mol [1]. It features a primary amine handle that enables further derivatization, making it a versatile building block in medicinal chemistry [1]. The pyrimidine-thiazole scaffold is recognized in kinase inhibitor and aromatase inhibitor pharmacophores [2].

(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine Procurement: Why Analogs Are Not Interchangeable


Compounds within the pyrimidine-thiazole scaffold class are not freely interchangeable due to significant structure-activity relationship (SAR) divergence driven by subtle substitution patterns. The presence and position of the primary methanamine group at the thiazole 4-position distinguishes this compound from analogs bearing carboxylic acid, ethanamine, or aryl/heteroaryl substituents at the same position, each of which confers distinct biological target engagement and physicochemical properties [1][2]. For example, 4-(aryl/heteroaryl)-substituted derivatives demonstrate nanomolar aromatase inhibition, whereas the free methanamine analog serves primarily as a synthetic intermediate rather than a terminal bioactive entity [2]. The quantitative evidence below substantiates why this specific compound cannot be substituted with close structural analogs without altering experimental outcomes.

(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine: Differentiation from Analogs


Thiazole 4-Position: Methanamine vs. Aryl Substituents

The target compound bears a free primary methanamine (-CH2NH2) at the thiazole 4-position, whereas the most potent analogs in the 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole series carry substituted phenyl or heteroaryl groups at the same position. The comparator Compound 1 (4-(2-hydroxyphenyl)-2-(pyrimidin-2-yl)thiazole) achieves an aromatase IC50 of 0.42 nM [1]. The target compound lacks the aromatic substituent required for aromatase active site occupancy and is not reported to possess intrinsic aromatase inhibitory activity [1]. This structural distinction fundamentally determines whether the compound functions as a bioactive terminal molecule or as a synthetic intermediate for further elaboration [1].

Medicinal Chemistry Aromatase Inhibition Structure-Activity Relationship

Lipophilicity and Hydrogen Bonding vs. Homologs

The target compound exhibits a computed XLogP3-AA value of -0.2, indicating balanced hydrophilicity conducive to aqueous solubility [1]. In contrast, the extended homolog 2-(2-(pyrimidin-2-yl)thiazol-4-yl)ethanamine (CAS 1209170-85-3), which replaces the methanamine with an ethanamine group, has a higher molecular weight (206.27 g/mol) and would be expected to have a higher logP due to the additional methylene unit . The target compound has 1 hydrogen bond donor (primary amine) and 5 hydrogen bond acceptors [1], providing a defined hydrogen bonding capacity for target engagement or conjugation reactions.

Physicochemical Properties Drug-likeness Solubility

Primary Amine Conjugation Handle

The target compound features a primary methanamine group (-CH2NH2) that serves as a reactive handle for amide bond formation, reductive amination, or urea/thiourea synthesis [1]. This distinguishes it from analogs where the amine is directly attached to the thiazole ring without a methylene spacer (e.g., 2-aminothiazole derivatives) or from carboxylic acid-terminated analogs (e.g., 2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid). The methylene spacer provides conformational flexibility and reduces electron-withdrawing effects on the amine, which can influence nucleophilicity and conjugation yields [1].

Chemical Biology Bioconjugation PROTAC Development

(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine: Research and Industrial Applications


Scaffold Elaboration for Kinase and Aromatase Inhibitors

The target compound serves as a core building block for generating libraries of 4-substituted-2-(pyrimidin-2-yl)thiazole derivatives. Its primary methanamine group enables rapid diversification via amide coupling with carboxylic acids or reductive amination with aldehydes to introduce aryl, heteroaryl, or alkyl substituents at the thiazole 4-position [1]. This approach mirrors the synthetic strategy used to generate the 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole series, where compound 1 achieved an aromatase IC50 of 0.42 nM [1].

Amine-Functionalized Scaffold for Bioconjugation

The methanamine handle enables direct conjugation to fluorophores, biotin, or E3 ligase ligands without requiring additional deprotection or activation steps. This streamlines the synthesis of chemical probes for target engagement studies, cellular imaging, or PROTAC development [1]. The methylene spacer between the thiazole ring and the amine reduces steric hindrance and electronic effects, potentially improving conjugation efficiency relative to directly attached amine analogs [1].

Scaffold Optimization: Physicochemical Baseline

With an XLogP3-AA of -0.2, 1 hydrogen bond donor, and 5 hydrogen bond acceptors, the target compound represents a balanced hydrophilic reference point for scaffold optimization [1]. Researchers modifying the pyrimidine-thiazole core can use this compound as a baseline to measure how additional substituents impact lipophilicity, solubility, and permeability—critical parameters for lead optimization in drug discovery programs [1].

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